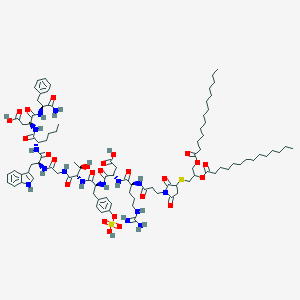
Hexyl 2-(4-(diéthylamino)-2-hydroxybenzoyl)benzoate
Vue d'ensemble
Description
Diethylamino hydroxybenzoyl hexyl benzoate is an organic compound widely used in sunscreens to absorb UVA radiation. It is marketed under various trade names, including Uvinul A Plus by BASF and Parsol DHHB by DSM. This compound is known for its excellent photostability and compatibility with other UV absorbers and cosmetic ingredients .
Mécanisme D'action
Target of Action
Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate, also known as Diethylamino hydroxybenzoyl hexyl benzoate or Uvinul A Plus, is a synthetic sunscreen agent . Its primary target is ultraviolet A (UVA) radiation, which is part of the light spectrum that reaches the earth from the sun .
Mode of Action
Uvinul A Plus works by absorbing UVA rays, thereby preventing them from penetrating the skin and causing cellular damage . It has peak absorption at 354 nm, within the UVA range that extends to 400 nm .
Biochemical Pathways
Upon absorption of UVA radiation, Uvinul A Plus undergoes a transition to an excited state . The energy absorbed is then dissipated via various pathways, including intramolecular processes and interactions with the surrounding environment . This prevents the energy from the UVA radiation from being transferred to skin cells and causing damage.
Pharmacokinetics
As a lipophilic compound, Uvinul A Plus has an affinity for the lipid-rich environment of the skin’s epidermis . This property, along with its photostability, contributes to its effectiveness as a sunscreen agent.
Result of Action
The primary result of Uvinul A Plus’s action is the prevention of UVA-induced skin damage. By absorbing UVA radiation, it helps protect the skin from sunburn, premature aging, and other forms of sun damage . It is considered an anti-aging ingredient due to its role in protecting the skin from UVA rays that accelerate signs of aging .
Action Environment
The efficacy and stability of Uvinul A Plus can be influenced by various environmental factors. For instance, its solubility and stability can be enhanced by the use of certain surfactants, which prevent the self-aggregation of the compound . Additionally, its photoprotective action can be affected by the intensity and duration of sun exposure.
Applications De Recherche Scientifique
Diethylamino hydroxybenzoyl hexyl benzoate has a wide range of scientific research applications:
Chemistry: It is used as a UV filter in various chemical formulations to protect against UV radiation.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate are largely related to its role as a UV filter. It absorbs, reflects, and scatters UVA rays, thereby forming a protective shield on the surface of the skin
Cellular Effects
The primary cellular effect of Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate is to protect cells from the harmful effects of UVA radiation. By reducing the skin and hair’s exposure to UVA, it helps prevent premature skin aging due to sunlight and skin cancer
Molecular Mechanism
The molecular mechanism of Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate involves the absorption of UVA rays. This energy is then either released as heat or as radiation of a longer and therefore harmless wavelength . The compound is also known for its excellent photostability, meaning it does not degrade significantly when exposed to sunlight .
Temporal Effects in Laboratory Settings
In laboratory settings, Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate has been shown to maintain its stability and enhance its water solubility when prepared as nanoparticles
Dosage Effects in Animal Models
The effects of Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate at different dosages in animal models have not been extensively studied. It is generally considered safe for use in humans at a maximum concentration of 10% .
Transport and Distribution
Due to its oil-soluble nature, it is likely to be incorporated into the lipid-rich areas of cells .
Subcellular Localization
Given its role as a UV filter, it is likely to be found in areas of the cell exposed to sunlight, such as the cell membrane
Méthodes De Préparation
The preparation of diethylamino hydroxybenzoyl hexyl benzoate involves several synthetic routes. One common method includes the reaction of 2-hydroxy-4-diethylaminobenzophenone with hexyl benzoate under specific conditions. The process typically involves the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at controlled temperatures, followed by purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Diethylamino hydroxybenzoyl hexyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Comparaison Avec Des Composés Similaires
Diethylamino hydroxybenzoyl hexyl benzoate is unique due to its excellent photostability and compatibility with other cosmetic ingredients. Similar compounds include:
Avobenzone: Another UVA filter, but less photostable compared to diethylamino hydroxybenzoyl hexyl benzoate.
Oxybenzone: A UVB and UVA filter, but with concerns regarding its potential endocrine-disrupting effects.
Octocrylene: A UVB filter with some UVA protection, often used in combination with other UV filters for broad-spectrum protection.
Diethylamino hydroxybenzoyl hexyl benzoate stands out due to its superior photostability and broad-spectrum UVA protection, making it a preferred choice in sunscreen formulations.
Propriétés
IUPAC Name |
hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-4-7-8-11-16-29-24(28)20-13-10-9-12-19(20)23(27)21-15-14-18(17-22(21)26)25(5-2)6-3/h9-10,12-15,17,26H,4-8,11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDATWRLUYRHCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)N(CC)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184370 | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
< 0.01 mg/L | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Diethylamino hydroxybenzoyl hexyl benzoate absorbs in the UV-A range with the peak at 354 nm. | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
302776-68-7 | |
| Record name | Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302776-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302776687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hexyl 2-(1-(diethylaminohydroxyphenyl)methanoyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINO HYDROXYBENZOYL HEXYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANQ870JD20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
54, Decomposes at 314 | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diethylamino hydroxybenzoyl hexyl benzoate protect against UV radiation?
A1: Diethylamino hydroxybenzoyl hexyl benzoate absorbs UV radiation within the UVA range (320-400 nm), preventing it from reaching and damaging the skin. [, ] This protective mechanism stems from its ability to undergo rapid internal conversion, converting absorbed UV energy into harmless heat that dissipates into the surroundings. []
Q2: Are there synergistic effects when combining diethylamino hydroxybenzoyl hexyl benzoate with other UV filters?
A2: Research indicates that diethylamino hydroxybenzoyl hexyl benzoate can act synergistically with other UV filters, broadening the spectrum of protection and enhancing overall sunscreen efficacy. For instance, it's frequently combined with UV-B absorbers like octocrylene (OC) and octyl methoxycinnamate (OMC). [, , , ]
Q3: What is the molecular formula and weight of diethylamino hydroxybenzoyl hexyl benzoate?
A3: The molecular formula is C24H31NO4, and its molecular weight is 397.52 g/mol. []
Q4: What spectroscopic data is available for diethylamino hydroxybenzoyl hexyl benzoate?
A4: Studies have utilized various spectroscopic techniques to characterize diethylamino hydroxybenzoyl hexyl benzoate, including:
- UV-Vis Spectroscopy: This technique helps determine its maximum absorption wavelengths in the UVA range. [, , , ]
- Infrared Spectroscopy (FT-IR): FT-IR spectroscopy provides information about functional groups and potential interactions within formulations. []
- Transient Absorption Spectroscopy: This method helps elucidate the excited-state dynamics and energy transfer mechanisms of diethylamino hydroxybenzoyl hexyl benzoate upon UV absorption. [, ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy can be used to investigate the formation of triplet states in diethylamino hydroxybenzoyl hexyl benzoate upon photoexcitation, particularly in different solvent environments. []
Q5: How does the solvent environment influence the photostability of diethylamino hydroxybenzoyl hexyl benzoate?
A5: Studies reveal that the choice of solvent can significantly impact the photostability and excited state dynamics of this compound. For example, in polar solvents like methanol and dimethyl sulfoxide (DMSO), strong stimulated emission is observed, indicating a different relaxation pathway compared to non-polar solvents like cyclohexane. [] The presence of hydrogen bonding also affects its properties. Intermolecular hydrogen bonding, as seen at higher concentrations or in protic solvents, can enhance UV absorption. []
Q6: Are there stability concerns when incorporating diethylamino hydroxybenzoyl hexyl benzoate into sunscreen formulations?
A6: While diethylamino hydroxybenzoyl hexyl benzoate is generally considered photostable, its stability in formulations can be influenced by factors like:
- Other Ingredients: Interactions with other sunscreen agents, such as avobenzone, can impact its photostability. []
- pH: The pH of the formulation can influence the stability of diethylamino hydroxybenzoyl hexyl benzoate. []
- Temperature: Elevated temperatures may accelerate degradation processes. []
Q7: What are some strategies for improving the delivery and stability of diethylamino hydroxybenzoyl hexyl benzoate in sunscreen formulations?
A7: Research explores various approaches to optimize its delivery and stability:
- Nanocarriers: Encapsulation within nanostructured lipid carriers (NLCs) [, ], nanoliposomes [], and mesoporous silica nanoparticles [] has shown promise in enhancing stability, controlling release, and potentially improving skin penetration.
- Emulsion Polymerization: Incorporation into cationic polystyrene particles via emulsion polymerization enhances water solubility and offers sustained release. [, ]
- Powder Formulations: Development of powdered preparations using modified starch as a protective colloid improves stability and handling. [, ]
Q8: What are the environmental concerns surrounding diethylamino hydroxybenzoyl hexyl benzoate?
A8: Research highlights growing concerns about the presence and potential impacts of diethylamino hydroxybenzoyl hexyl benzoate and its byproducts in aquatic ecosystems. [, , ]
- Toxicity: Studies indicate potential toxicity to aquatic organisms like algae and daphnids. This toxicity can be further exacerbated by chlorination byproducts formed in swimming pools. [, ]
- Reef Safety: Although often marketed as "reef-safe," research suggests that the photocatalytic activity of zinc oxide, commonly combined with diethylamino hydroxybenzoyl hexyl benzoate in "reef-safe" sunscreens, can lead to the degradation of organic filters and potential harm to coral reefs. []
Q9: What analytical techniques are used to quantify diethylamino hydroxybenzoyl hexyl benzoate in various matrices?
A9: A variety of analytical techniques are employed, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection [, , , , , ], is widely used for separating and quantifying diethylamino hydroxybenzoyl hexyl benzoate in formulations, environmental samples, and biological matrices.
- Thin Layer Chromatography (TLC): TLC, combined with densitometry, offers a rapid and cost-effective method for qualitative and quantitative analysis, particularly in sunscreen products. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem mass spectrometry (LC-MS/MS) provide high sensitivity and selectivity for identifying and quantifying diethylamino hydroxybenzoyl hexyl benzoate and its metabolites in complex matrices. [, ]
Q10: What is known about the safety profile of diethylamino hydroxybenzoyl hexyl benzoate?
A10: While generally considered safe for topical use in sunscreen products, some studies suggest potential concerns:
- Skin Penetration: Although often claimed to remain on the skin surface, some evidence suggests limited penetration of diethylamino hydroxybenzoyl hexyl benzoate into the epidermis and even the dermis. [, ]
- Allergic Reactions: Case reports highlight the possibility of allergic contact dermatitis associated with diethylamino hydroxybenzoyl hexyl benzoate, although its occurrence is relatively rare. []
- Toxicity of Metabolites: Research on the toxicity of its metabolites, particularly those formed through environmental degradation or metabolism within the human body, is ongoing. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)






![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
